1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline-based compounds involves several steps. For instance, p-anisidine can be mixed with ethyl acetoacetate in ethanol and heated to reflux for several hours to produce a compound. This compound can then undergo thermal cyclization at high temperatures to produce another compound. This compound can then be treated with chloroacetic acid to produce the final product .Chemical Reactions Analysis
Quinoline-based compounds have been found to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Mechanism of Action
Target of Action
Similar compounds have been found to interact with α7 nicotinic acetylcholine receptors . These receptors are involved in the physiological responses to the neurotransmitter acetylcholine and are distributed throughout the central and peripheral nervous systems .
Mode of Action
It’s known that α7 nicotinic acetylcholine receptors, which could be a potential target, play a crucial role in transmitting neural pulses to post-cholinergic synapses . The interaction of the compound with these receptors could potentially influence this transmission.
Biochemical Pathways
Compounds that interact with α7 nicotinic acetylcholine receptors can influence various biochemical pathways related to neural transmission .
Result of Action
The potential interaction with α7 nicotinic acetylcholine receptors could influence neural transmission, potentially leading to various physiological effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-5-3-2-4-6-15)26-27(23)17-9-7-16(24)8-10-17/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDJVAGBRCQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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